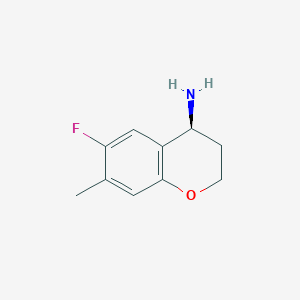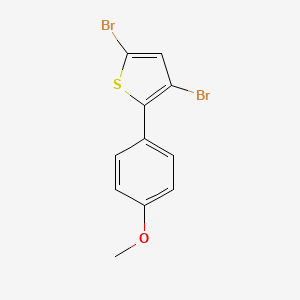
3,5-Dibromo-2-(4-methoxyphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-(4-methoxyphenyl)thiophene is an organic compound with the molecular formula C11H8Br2OS and a molecular weight of 348.05 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a methoxyphenyl group attached to the thiophene ring. This compound is primarily used in research and development, particularly in the fields of organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(4-methoxyphenyl)thiophene typically involves the bromination of 2-(4-methoxyphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of brominating agents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-(4-methoxyphenyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl boronic acids.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or other extended π-conjugated systems.
Oxidation Products: Thiophene sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-(4-methoxyphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and potential pharmaceutical agents.
Chemical Biology: Researchers use it to study the interactions of thiophene derivatives with biological systems.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-(4-methoxyphenyl)thiophene depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of π-conjugated systems that facilitate charge transport. In medicinal chemistry, the compound’s biological activity is influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-2-methylthiophene: Similar structure but with a methyl group instead of a methoxyphenyl group.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains an ethylenedioxy group, used in the synthesis of conductive polymers.
2,5-Dibromothiophene: Lacks the methoxyphenyl group, used as a monomer in polymer synthesis.
Uniqueness
3,5-Dibromo-2-(4-methoxyphenyl)thiophene is unique due to the presence of both bromine atoms and a methoxyphenyl group, which allows for versatile functionalization and the formation of complex molecular architectures. This makes it particularly valuable in the synthesis of advanced materials and biologically active compounds .
Eigenschaften
Molekularformel |
C11H8Br2OS |
|---|---|
Molekulargewicht |
348.06 g/mol |
IUPAC-Name |
3,5-dibromo-2-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)11-9(12)6-10(13)15-11/h2-6H,1H3 |
InChI-Schlüssel |
BRDHYPREJJOQPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


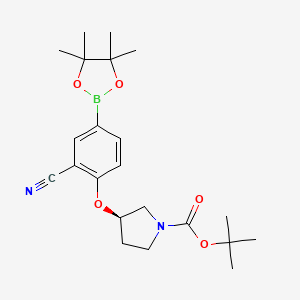
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)
![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)
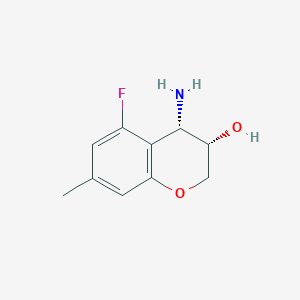
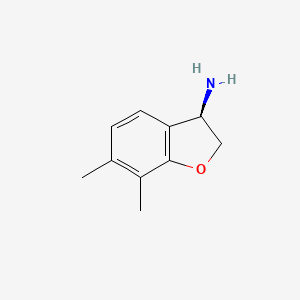
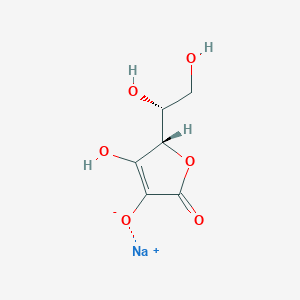
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
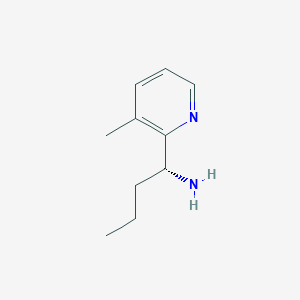
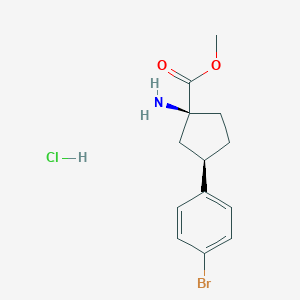
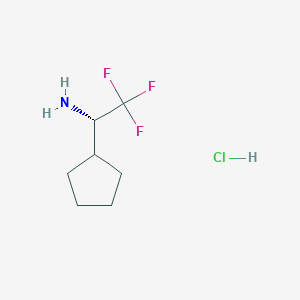
![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
